Ethyl 2-bromo-6-benzothiazolecarboxylate
Overview
Description
Ethyl 2-bromo-6-benzothiazolecarboxylate is a synthetic organic compound with the molecular formula C10H8BrNO2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with various enzymes and receptors in the body, including kinases, proteases, and g-protein coupled receptors .
Mode of Action
Without specific studies on Ethyl 2-bromo-6-benzothiazolecarboxylate, it’s difficult to determine its exact mode of action. Benzothiazoles typically exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Benzothiazoles can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Benzothiazoles in general are known to have good gastrointestinal absorption and can permeate the blood-brain barrier .
Result of Action
Without specific information, it’s difficult to describe the molecular and cellular effects of this compound. The effects would depend on the specific targets and pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-benzothiazolecarboxylate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-aminobenzo[d]thiazole-6-carboxylate. The reaction typically uses tert-butyl nitrite and copper(II) bromide in acetonitrile as solvents. The mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-benzothiazolecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an ethyl 2-amino-6-benzothiazolecarboxylate derivative, while oxidation can produce an ethyl 2-bromo-6-benzothiazolecarboxylic acid.
Scientific Research Applications
Ethyl 2-bromo-6-benzothiazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Ethyl 2-bromo-6-benzothiazolecarboxylate can be compared with other benzothiazole derivatives, such as:
Ethyl benzothiazole-2-carboxylate: Lacks the bromine atom, which affects its reactivity and biological activity.
2-Bromobenzothiazole: Similar structure but without the ethyl ester group, leading to different chemical properties and applications.
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-bromo-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZQKEZCRZNJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476869 | |
Record name | Ethyl 2-bromo-6-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99073-88-8 | |
Record name | Ethyl 2-bromo-6-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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